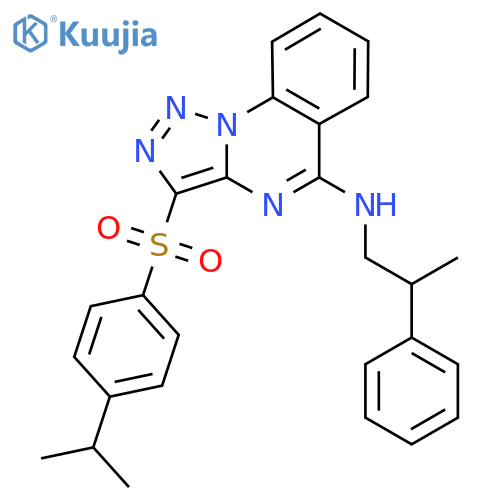

Cas no 866726-92-3 (N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)

N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

-

- N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine

- N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- AKOS022035432

- 866726-92-3

- 3-((4-isopropylphenyl)sulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- N-(2-phenylpropyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

- F1604-0458

- AKOS001864943

-

- インチ: 1S/C27H27N5O2S/c1-18(2)20-13-15-22(16-14-20)35(33,34)27-26-29-25(28-17-19(3)21-9-5-4-6-10-21)23-11-7-8-12-24(23)32(26)31-30-27/h4-16,18-19H,17H2,1-3H3,(H,28,29)

- InChIKey: ZGVBRSUIRLHCII-UHFFFAOYSA-N

- SMILES: S(C1C=CC(=CC=1)C(C)C)(C1=C2N=C(C3C=CC=CC=3N2N=N1)NCC(C)C1C=CC=CC=1)(=O)=O

計算された属性

- 精确分子量: 485.18854629g/mol

- 同位素质量: 485.18854629g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 35

- 回転可能化学結合数: 7

- 複雑さ: 788

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 6

- トポロジー分子極性表面積: 97.6Ų

N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1604-0458-5μmol |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 5μmol |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0458-10mg |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0458-3mg |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0458-1mg |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 1mg |

$54.0 | 2023-09-05 | ||

| A2B Chem LLC | BA73200-1mg |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 1mg |

$245.00 | 2024-04-19 | ||

| A2B Chem LLC | BA73200-10mg |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA73200-5mg |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 5mg |

$272.00 | 2024-04-19 | ||

| Life Chemicals | F1604-0458-10μmol |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 10μmol |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0458-4mg |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 4mg |

$66.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0458-2μmol |

N-(2-phenylpropyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

866726-92-3 | 2μmol |

$57.0 | 2023-09-05 |

N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報

N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine: A Comprehensive Overview

The compound with CAS No. 866726-92-3, known as N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and functional groups, which make it a promising candidate for advanced applications in drug discovery, catalysis, and material synthesis.

The molecular structure of N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine is characterized by a combination of aromatic rings and heterocyclic systems. The presence of a benzenesulfonyl group suggests strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. Additionally, the triazoloquinazoline core is known for its ability to form stable complexes with metal ions, making it a valuable component in coordination chemistry and catalysis.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a scaffold for designing bioactive molecules with enhanced pharmacokinetic properties. The integration of the benzenesulfonyl group and the triazoloquinazoline core has been shown to improve the solubility and bioavailability of drug candidates. Furthermore, computational studies have demonstrated that this compound exhibits favorable interactions with key biological targets, such as enzymes and receptors.

In terms of synthesis, N-(2-phenylpropyl)-3-4-(propan-2-y)benzenesulfonyl derivatives have been synthesized via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the molecular architecture, enabling the creation of diverse analogs with tailored properties. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and yield high-purity products.

The application of this compound extends beyond traditional chemical synthesis. Its ability to act as a ligand in metalloorganic frameworks (MOFs) has been explored in recent studies. By incorporating this compound into MOFs, researchers have developed materials with exceptional gas adsorption capabilities and catalytic activity. These findings underscore its potential in environmental remediation and industrial catalysis.

From an environmental standpoint, the stability and biodegradability of N-(2-phenvlpropyl)-3-[4-propan ̃ ̃ ̃ ̃ -y]benzenesulfonyl compounds have been evaluated under various conditions. Initial results indicate that these molecules exhibit moderate biodegradation rates under aerobic conditions, suggesting their potential for use in sustainable chemical processes.

In conclusion, N-(2-phenvlpropyl)-3-[4-propan ̃ -y]benzenesulfonyl-triazoloquinazolinamine represents a versatile platform for advancing chemical research across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool for developing innovative solutions in drug discovery, catalysis

866726-92-3 (N-(2-phenylpropyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine) Related Products

- 2228518-50-9(tert-butyl N-2-(1-cyanoethyl)-4,5-dimethoxyphenylcarbamate)

- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)

- 3458-28-4(D(+)-Mannose)

- 1325304-52-6(7-chloro-1-ethyl-spiro[3H-quinazoline-2,4-piperidine]-4-one)

- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)

- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)

- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

- 838811-19-1(N-{3-1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)

- 2228721-57-9(1-(4-cyclopropylphenyl)cyclopropylmethanol)